molecular formula C19H24O2 B057418 1-Methylestrone CAS No. 4011-48-7

1-Methylestrone

Cat. No. B057418
CAS RN: 4011-48-7
M. Wt: 284.4 g/mol
InChI Key: AIBFRTWVQFOKIS-DRMAHVMPSA-N
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Description

1-Methylestrone is a chemical compound with the IUPAC name (8R,9S,13S,14S)-3-Hydroxy-1,13-dimethyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta [a]phenanthren-17-one . It is also known by the FDA UNII code 40063FA5LS .


Molecular Structure Analysis

The molecular structure of 1-Methylestrone consists of a total of 51 bonds. There are 25 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

1-Methylestrone has a molecular weight of 298.41924 g/mol . Further physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

  • Mephedrone and Its Effects

    A study investigated the effects of mephedrone on dopamine and serotonin levels in rats, comparing it with MDMA (ecstasy) and amphetamine. This research is relevant as mephedrone is structurally similar to methylestrone derivatives (Kehr et al., 2011).

  • Chemical Transformation of Methylestrone Derivatives

    Research on the transformation of O-methylestrone to O-methylisoestrone using phenylselenenylation and other chemical processes was conducted, showing the potential for chemical modification of methylestrone derivatives (Tsuda & Hosoi, 1985).

  • Long-term Effects of Mephedrone

    Another study explored the long-term cognitive and neurochemical effects of mephedrone, a cathinone derivative like methylestrone, in rodents (den Hollander et al., 2013).

  • Hypolipidemic Action of Related Compounds

    A study on the hypolipidemic action of a methylestrone derivative, 16,16-dimethyl-D-homo-8-isoestrone methyl ester, was conducted, indicating potential applications in cholesterol management (Ryzhenkov et al., 1987).

  • Synthesis of Potent Androgens from Methylestrone Derivatives

    Research on the synthesis of highly potent orally active androgens from methylestrone derivatives was performed, highlighting potential applications in hormone therapy or pharmaceutical development (Avery et al., 1990).

properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h9-10,14-16,20H,3-8H2,1-2H3/t14-,15+,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBFRTWVQFOKIS-DRMAHVMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylestrone

CAS RN

4011-48-7
Record name 1-Methylestrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004011487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYLESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40063FA5LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
C DJERASSI, CR SCHOLZ - The Journal of Organic Chemistry, 1948 - ACS Publications
… Inaddition, we have prepared 1-methylestrone (Va) by a … footnote mentioned that they had prepared 1-methylestrone (Va) by the … To prepare 1-methylestrone (Va) by thedienone-phenol …
Number of citations: 24 pubs.acs.org
AS Dreiding, WJ Pummer - Journal of the American Chemical …, 1953 - ACS Publications
… The palladium dehydrogenation of the methyl ether of 1-methylestrone (II) yielded the methyl … has the 1-methylestrone structure I it was subjected to a dehydrogenation similar to the one …
Number of citations: 15 pubs.acs.org
Y Cao, K Woo, LK Yeung, GB Carpenter… - …, 1997 - ACS Publications
… The synthesis of 1-methylestrone 13 follows the … 1-methylestrone as the final product in 80% yield. Overall, the manganese-mediated conversion of 3-methoxyestrone to 1-methylestrone …
Number of citations: 21 pubs.acs.org
C DJERASSI - The Journal of Organic Chemistry, 1948 - ACS Publications
… of 1-methylestrone (II) from 1,4-androstadiene-3,17dione (I) by a dienone-phenol rearrangement in acetic anhydride-sulfuric acid solution, it was noted that the yield of 1-methylestrone (…
Number of citations: 4 pubs.acs.org
J Zachová, K Syhora - Collection of Czechoslovak Chemical …, 1965 - cccc.uochb.cas.cz
… In a solution of 200 mg of sodium metal in 10 ml of absolute ethanol was dissolved 805 mg of 1-methylestrone (IIIb), and 1·62 ml (2·0 g) of isoamyl bromide was added dropwise. The mix…
Number of citations: 2 cccc.uochb.cas.cz
HJ Ringold, G Rosenkranz… - Journal of the American …, 1956 - ACS Publications
… 1 -Methylestrone (lib), obtainable by a four-step reaction sequence from A4-androstene-3,17… IXb) from 1Methylestrone Methyl Ether (Illb).—The Birch reduction of 7 g. of 1-methylestrone …
Number of citations: 43 pubs.acs.org
C Djerassi, G Rosenkranz, J Romo… - Journal of the …, 1950 - ACS Publications
… In contrast, the so-called “1-methylestrone”5,7 (with which … recrystallization from methanol to 1methylestrone (IVb), m. … In contrast to the latter substance, 1-methylestrone dissolved on …
Number of citations: 68 pubs.acs.org
AS Dreiding, WJ Pummer… - Journal of the American …, 1953 - ACS Publications
… The aromatization of l,4-androstadiene-3,17-dione with aqueous mineral acids yielded mostly 1-methylestrone and also some l-hydroxy-4-methyl-3-desoxyestrone. Under the same …
Number of citations: 52 pubs.acs.org
C Djerassi, AE Lippman… - Journal of the American …, 1956 - ACS Publications
In view of the high biological activity of 19-norprogesterone, a progesterone analog was prepared in which the angular methyl group was moved to the adjacent carbon atom rather than …
Number of citations: 19 pubs.acs.org
EB Hershberg, M RUBIN… - The Journal of Organic …, 1950 - ACS Publications
… the experiment described by Inhoffen (15) was repeated with only two deviations from his procedure no isoequilin was obtained, but instead a mixture of estrone and 1-methylestrone. …
Number of citations: 37 pubs.acs.org

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